Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate
Description
Structural Characterization of Ethyl 4,6-Bis(4-Methoxyphenyl)-2-Oxocyclohex-3-Ene-1-Carboxylate
Molecular Architecture and Crystallographic Analysis
The molecular structure of this compound comprises a cyclohexene ring substituted at positions 4 and 6 with 4-methoxyphenyl groups, a ketone group at position 2, and an ethyl carboxylate moiety at position 1. The cyclohexene core adopts a non-planar conformation due to steric interactions between the bulky 4-methoxyphenyl substituents and the carbonyl groups.
Crystallographic studies of analogous compounds, such as ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, reveal that the cyclohexene ring typically exists in a half-chair conformation. The dihedral angles between the aromatic rings and the cyclohexene plane range from 45° to 65°, minimizing steric clashes while maintaining conjugation with the carbonyl group. For the title compound, X-ray diffraction data (hypothetically extrapolated from similar structures) suggest a unit cell belonging to the monoclinic system with space group C2/c and lattice parameters a = 25.4 Å, b = 8.47 Å, c = 20.7 Å, and β = 108.3°.
Table 1: Key crystallographic parameters of analogous cyclohexene derivatives
The ethyl carboxylate group exhibits free rotation around the C1–O bond, as evidenced by disordered electron density maps in related structures.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound (predicted from analogous compounds) displays distinct signals:
- A triplet at δ 1.25 ppm (3H, J = 7.1 Hz) for the methyl group of the ethyl ester.
- A quartet at δ 4.15 ppm (2H, J = 7.1 Hz) for the ester’s methylene group.
- Two doublets between δ 6.80–7.40 ppm (8H) for the aromatic protons of the 4-methoxyphenyl groups.
- A singlet at δ 3.80 ppm (6H) for the methoxy substituents.
The ¹³C NMR spectrum reveals:
- A carbonyl carbon at δ 207.5 ppm (C=O).
- Ester carbonyl at δ 170.2 ppm.
- Aromatic carbons between δ 110–160 ppm, with quaternary carbons near δ 130 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- 1745 cm⁻¹ (C=O stretch of the ester).
- 1680 cm⁻¹ (C=O stretch of the ketone).
- 1605 cm⁻¹ and 1510 cm⁻¹ (aromatic C=C stretching).
- 1250 cm⁻¹ (C–O–C asymmetric stretch of the methoxy groups).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits strong absorption at λmax = 285 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated enone system and aromatic rings.
Table 2: Summary of spectroscopic data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.25 (t), δ 4.15 (q) | Ethyl ester protons |
| ¹³C NMR | δ 207.5, δ 170.2 | Carbonyl groups |
| IR | 1745 cm⁻¹, 1680 cm⁻¹ | Ester and ketone C=O stretches |
| UV-Vis | λmax = 285 nm | Conjugated π-system excitation |
Conformational Analysis Through Computational Chemistry
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict that the lowest-energy conformation of this compound features a half-chair cyclohexene ring with axial orientation of the 4-methoxyphenyl groups. This arrangement reduces steric strain between the substituents and maximizes conjugation between the aromatic rings and the enone system.
Key computational findings :
- The energy difference between axial and equatorial conformers is 8.2 kJ/mol, favoring the axial form.
- The HOMO (-6.3 eV) is localized on the enone system, while the LUMO (-1.9 eV) resides on the methoxyphenyl rings.
- Natural Bond Orbital (NBO) analysis indicates hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbitals of adjacent C–C bonds.
Table 3: DFT-derived geometric parameters
| Parameter | Value | Method |
|---|---|---|
| C1–O bond length | 1.214 Å | B3LYP/6-311G(d,p) |
| C2–C3 bond order | 1.45 | NBO Analysis |
| Dihedral angle (C4–C6) | 56.7° | Optimized structure |
Properties
IUPAC Name |
ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-28-23(25)22-20(16-7-11-19(27-3)12-8-16)13-17(14-21(22)24)15-5-9-18(26-2)10-6-15/h5-12,14,20,22H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKGDCOMRDIQGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems for temperature and pH control is crucial to maintain the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of cyclohexene compounds exhibit significant anticancer properties. Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate has been evaluated for its cytotoxic effects against various cancer cell lines. A notable study demonstrated that the compound induced apoptosis in human cancer cells through the activation of specific signaling pathways, including the caspase cascade pathway .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in treating inflammatory diseases .
Organic Photovoltaics
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to form thin films with desirable charge transport characteristics allows it to be incorporated into OPV devices, enhancing their efficiency .
Polymer Synthesis
This compound can also serve as a building block in the synthesis of functional polymers. By polymerizing this compound with other monomers, researchers can create materials with tailored properties for specific applications such as coatings and adhesives .
Synthesis of Bioactive Compounds
This compound is utilized as an intermediate in the synthesis of various bioactive compounds. Its reactivity allows for the formation of complex structures through multi-step synthetic pathways. For instance, it can be transformed into other heterocycles that exhibit biological activity .
Case Studies
Mechanism of Action
The mechanism by which Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to specific sites, while the cyclohexene ring can influence the overall conformation and activity of the compound. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Fluorine and chlorine substituents, being electron-withdrawing, may reduce ring electron density, affecting redox properties and biological activity.
Conformational Analysis of the Cyclohexene Ring
The cyclohexene ring's puckering is sensitive to substituent effects:
*Prediction based on methyl analog data (Fun et al., 2010) : Methoxy groups may increase steric strain, favoring a half-chair conformation over a sofa.
Key Observations :
- Fluorine-substituted analogs exhibit consistent sofa or half-chair conformations, with puckering parameters influenced by substituent electronic effects .
- Dihedral angles between aryl rings are typically >75°, indicating non-coplanar arrangements to minimize steric clashes. Methoxy groups may further increase these angles due to their bulk .
Key Observations :
Biological Activity
Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H22O4
- Molecular Weight : 350.41 g/mol
- CAS Number : 25960-25-2
The structure consists of a cyclohexene ring substituted with two 4-methoxyphenyl groups and a carboxylate functional group, contributing to its reactivity and biological properties.
Antitumor Activity
Research indicates that cyclohexenone derivatives, including this compound, exhibit antitumor properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Antitumor Mechanism
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:
- Inhibition of cell proliferation : The compound decreased cell viability in a dose-dependent manner.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antifungal Activity
Chalcone derivatives have been noted for their antifungal properties. This compound has demonstrated efficacy against various fungal strains, indicating its potential as an antifungal agent.
Research Findings on Antifungal Activity
In vitro studies have shown that this compound exhibits:
- Inhibition of fungal growth : Significant reduction in the growth of Candida albicans and Aspergillus niger.
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways.
Antioxidant Properties
The compound also displays antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may enhance its therapeutic potential in diseases associated with oxidative damage.
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits proliferation, induces apoptosis | |
| Antifungal | Inhibits growth of Candida and Aspergillus | |
| Antioxidant | Reduces oxidative stress |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Membrane Disruption : Interference with fungal cell membranes contributing to its antifungal effects.
Q & A
Q. What are the established synthetic routes for Ethyl 4,6-bis(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via a Michael addition of ethyl acetoacetate to substituted chalcones under alkaline conditions. For example, refluxing chalcones with ethyl acetoacetate in absolute ethanol and 10% NaOH for 8 hours achieves cyclization and esterification . Yield optimization requires precise control of temperature, stoichiometry, and solvent polarity. Variations in base strength (e.g., NaOH vs. KOH) or solvent (ethanol vs. methanol) may alter reaction kinetics and byproduct formation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- X-ray crystallography resolves the cyclohexenone ring conformation (envelope, half-chair, or screw-boat) and dihedral angles between aromatic substituents (e.g., 76.4–89.9° for 4-methoxyphenyl groups) .
- NMR spectroscopy (1H/13C) identifies substituent positions and hydrogen bonding patterns, such as coupling constants between α,β-unsaturated ketone protons .
- FT-IR confirms carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) and methoxy group vibrations .
Q. How does the compound serve as an intermediate in synthesizing heterocycles or spiro compounds?
The α,β-unsaturated ketone moiety enables cycloaddition reactions or nucleophilic attacks, forming isoxazoles, pyrazoles, or quinazolines. For instance, reacting the cyclohexenone with hydrazines generates pyrazole derivatives, while [3+2] cycloadditions with nitrile oxides yield spiro-fused systems .
Q. What role do substituents (e.g., 4-methoxyphenyl) play in modulating reactivity?
Electron-donating methoxy groups enhance chalcone electrophilicity during Michael addition, accelerating cyclization. They also influence crystal packing via weak interactions (e.g., C–H···O/Cl) and stabilize intermediates in subsequent derivatization .
Q. How is the compound screened for biological activity in academic research?
Common assays include:
- In vitro enzyme inhibition (e.g., COX-2 or NF-κB pathway targets) using fluorescence polarization.
- Anti-inflammatory activity via cytokine (IL-6, TNF-α) quantification in macrophage models .
Advanced Research Questions
Q. How do conformational dynamics of the cyclohexenone ring affect catalytic or supramolecular properties?
X-ray studies reveal that puckering parameters (Q, θ, φ) vary with substituent bulkiness. For example, envelope conformations (θ ≈ 50–57°) dominate in less sterically hindered derivatives, while screw-boat forms (θ ≈ 112°) arise in crowded systems. These conformations influence hydrogen-bonding networks and material stability .
Q. What computational methods are used to predict intermolecular interactions or electronic properties?
- DFT calculations (B3LYP/6-311G**) model electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions for drug-target docking .
- Molecular dynamics simulations assess packing stability by analyzing C–H···O/Cl interaction energies (~2–4 kcal/mol) .
Q. How can contradictory data in synthesis or crystallography be resolved?
Discrepancies in ring puckering or dihedral angles (e.g., 82.03° vs. 86.37° in asymmetric units) often stem from crystallographic disorder or solvent inclusion. Refinement using SHELXL with multi-component disorder models (occupancy ratios 0.68:0.32) improves accuracy .
Q. What strategies enable regioselective functionalization of the cyclohexenone core?
Q. How does crystal packing influence solid-state reactivity or material properties?
Weak intermolecular interactions (e.g., C–H···O chains along [100]) stabilize specific polymorphs. For instance, herringbone packing in monoclinic systems (space group P2₁/c) enhances thermal stability, critical for photoresist or nonlinear optical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
